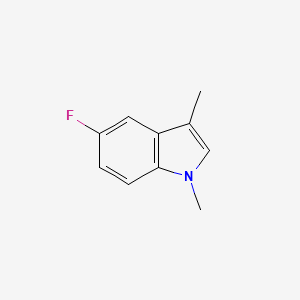
5-Fluoro-1,3-dimethyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1,3-dimethyl-1H-indole is a useful research compound. Its molecular formula is C10H10FN and its molecular weight is 163.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of 5-Fluoro-1,3-dimethyl-1H-indole
The synthesis of this compound can be achieved through various methods, including the Fischer indole synthesis and vicarious nucleophilic substitution. The following table summarizes key synthetic routes:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Fischer Indole Synthesis | Ethyl pyruvate, MsOH | 80°C for 2 hours | 54% |
| Vicarious Nucleophilic Substitution | 4-Fluoronitrobenzene, t-BuOK | -25°C for 2.5 hours | 72% |
These methods demonstrate the versatility and efficiency of synthesizing this compound under varying conditions.
Anticancer Activity
Research has shown that derivatives of 5-fluoro-1H-indole exhibit significant anticancer properties. A study evaluated the compound's efficacy against various cancer cell lines, including A549 (lung cancer) and U-87MG (glioblastoma). The results indicated that:
- In vitro studies demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways.
A detailed summary of anticancer activity is presented in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Apoptosis via mitochondrial pathway |
| U-87MG | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study assessed its effectiveness against Mycobacterium tuberculosis (MTB) using the MTB H37Rv strain:
- The compound showed promising results with a notable reduction in bacterial viability.
- The cytotoxic effects were evaluated using CCD-19Lu cell lines to ensure selectivity towards bacterial cells.
The following table summarizes the antimicrobial activity findings:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Selectivity Index |
|---|---|---|
| Mycobacterium tuberculosis | 20 µg/mL | >10 |
Case Studies
Several case studies highlight the applications of this compound in drug development:
Case Study 1: Anticancer Drug Development
A collaborative study focused on the development of a new class of anticancer agents based on indole derivatives. The researchers synthesized multiple derivatives and evaluated their biological activities. The findings indicated that modifications at specific positions significantly enhanced anticancer potency.
Case Study 2: Antituberculosis Agents
Another significant study involved screening a library of indole derivatives for antituberculosis activity. The researchers identified several compounds with potent activity against MTB, leading to further optimization for therapeutic use.
属性
分子式 |
C10H10FN |
|---|---|
分子量 |
163.19 g/mol |
IUPAC 名称 |
5-fluoro-1,3-dimethylindole |
InChI |
InChI=1S/C10H10FN/c1-7-6-12(2)10-4-3-8(11)5-9(7)10/h3-6H,1-2H3 |
InChI 键 |
UZPSWERGXYXCIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C2=C1C=C(C=C2)F)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














